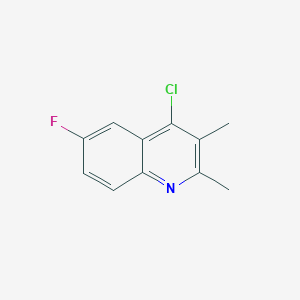

4-Chloro-6-fluoro-2,3-dimethylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The inherent chemical architecture of quinoline allows for functionalization at various positions, leading to a vast library of derivatives with diverse properties. nih.gov This structural versatility is a key reason for its prominence in academic and industrial research. researchgate.net

The history of quinoline is intrinsically linked with the development of medicinal chemistry. rsc.org The first quinoline derivative to gain prominence was quinine, an alkaloid extracted from the bark of the Cinchona tree, which was used to treat malaria as early as the 17th century. ontosight.aiglobalresearchonline.net The isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834 marked a significant milestone, paving the way for the synthetic exploration of its derivatives. rsc.org A pivotal moment in the synthetic history of quinolines was the development of the Skraup synthesis, which allowed for the laboratory-scale production of the parent quinoline and its substituted analogs. rsc.orgnih.gov This opened the floodgates for the creation of numerous quinoline-based compounds with a wide range of applications. rsc.org

Substituted quinolines are integral to modern drug discovery and materials science. orientjchem.org The strategic placement of different functional groups on the quinoline core can dramatically alter the molecule's biological activity and physical properties. orientjchem.org For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring is known to enhance the antibacterial activity of certain compounds. orientjchem.org

In medicinal chemistry, quinoline derivatives have been successfully developed into drugs for a wide array of diseases. nih.gov Beyond the historic antimalarials like chloroquine (B1663885), the quinoline scaffold is found in antibacterial agents (fluoroquinolones), anticancer drugs, and anti-inflammatory compounds. rsc.orgnih.gov The ability to fine-tune the pharmacological profile of these molecules through substitution makes the quinoline ring a highly attractive starting point for drug design. nih.govorientjchem.org

In synthetic chemistry, substituted quinolines serve as versatile building blocks for the construction of more complex molecules. tandfonline.com Their reactivity allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of natural products and functional materials. wikipedia.org

Rationale for Research on Novel Quinoline Derivatives

The continued interest in novel quinoline derivatives is driven by the need to address existing challenges in medicine and to explore new frontiers in chemical science.

Despite decades of research, the full potential of the vast chemical space occupied by substituted quinolines is yet to be realized. There are countless combinations of substituents that have not been synthesized or studied. nih.gov Research into novel derivatives aims to fill these knowledge gaps, potentially leading to the discovery of compounds with unique and valuable properties. The emergence of drug resistance in infectious diseases, for example, necessitates the exploration of new antibacterial and antiviral agents, a role that novel quinoline derivatives are well-suited to fill. nih.gov

The synthesis and study of new quinoline derivatives can lead to fundamental discoveries in chemical reactivity and molecular recognition. sciencedaily.com Investigating the effects of different substitution patterns on the electronic structure and reactivity of the quinoline ring can provide valuable insights for the design of new catalysts and functional materials. Furthermore, the exploration of novel quinoline-based compounds can uncover unexpected biological activities, opening up new avenues for therapeutic intervention. nih.gov The development of innovative synthetic methodologies for accessing new quinoline derivatives is also an active area of academic research. mdpi.com

While specific research on 4-Chloro-6-fluoro-2,3-dimethylquinoline is not currently available, its structure, featuring chloro, fluoro, and dimethyl substitutions, represents a combination of functionalities that are of significant interest in the broader context of quinoline chemistry. The presence of halogen atoms and alkyl groups suggests potential for biological activity and utility as a synthetic intermediate. The lack of published data on this specific compound highlights a gap in the current body of scientific knowledge and underscores the vast, unexplored territory that remains within the chemistry of substituted quinolines.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-2,3-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN/c1-6-7(2)14-10-4-3-8(13)5-9(10)11(6)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAAHINMYSWZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=C1Cl)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Methodologies

Vibrational Spectroscopy Methodologies (FTIR, Raman):

Interpretation of Molecular Symmetries and Bond Orientations:In the absence of vibrational spectroscopy data, a discussion on molecular symmetry and bond orientation based on these methods cannot be conducted.

While research exists for structurally similar compounds, such as other substituted quinoline (B57606) derivatives, the strict instruction to focus solely on 4-Chloro-6-fluoro-2,3-dimethylquinoline cannot be met. Extrapolating data from related but distinct molecules would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, until research on this compound is conducted and published, a detailed and accurate article on its spectroscopic and crystallographic properties as requested cannot be generated.

Mass Spectrometry Techniques for Molecular Formula Verification

Mass spectrometry serves as a cornerstone for the unambiguous determination of a compound's elemental composition and for gaining insights into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in confirming the molecular formula of this compound by providing a highly accurate mass measurement. The molecular formula of the compound is C₁₁H₉ClFN. uni.lu This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The exact mass of the monoisotopic molecule is a critical piece of data for its definitive identification. uni.lu

Table 1: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 210.04804 | 139.4 |

| [M+Na]⁺ | 232.02998 | 152.1 |

| [M-H]⁻ | 208.03348 | 142.1 |

| [M+NH₄]⁺ | 227.07458 | 159.9 |

| [M+K]⁺ | 248.00392 | 146.5 |

| [M]⁺ | 209.04021 | 141.8 |

Data sourced from PubChem and calculated using CCSbase. uni.lu

Fragmentation Pattern Analysis for Structural Insights

While specific experimental fragmentation data for this compound is not extensively detailed in publicly available literature, the analysis of its mass spectrum would be expected to reveal characteristic fragmentation patterns for quinoline derivatives. Generally, the fragmentation process in such compounds involves the cleavage of the quinoline ring system and the loss of substituents, providing valuable information for confirming the connectivity of the atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Methodologies for Single Crystals

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For quinoline derivatives, a common method for crystal growth involves the slow evaporation of a saturated solution of the compound in a suitable organic solvent. The choice of solvent is critical and is often determined empirically.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed crystallographic study of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would offer a definitive representation of the molecule's geometry in the solid state. For example, analysis of a related compound, 4-Chloro-2,5-dimethylquinoline, revealed that the non-hydrogen atoms of the molecule are essentially coplanar. researchgate.netnih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules in a crystal lattice is governed by various intermolecular interactions. In the case of this compound, the presence of chlorine and fluorine atoms suggests the possibility of halogen bonding. rsc.org Furthermore, C-H···Cl and C-H···F interactions, as well as π-π stacking interactions between the aromatic rings of the quinoline system, are also plausible. researchgate.net The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Computational and Theoretical Chemistry Investigations of 4 Chloro 6 Fluoro 2,3 Dimethylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a novel compound like 4-Chloro-6-fluoro-2,3-dimethylquinoline, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would confirm the planarity of the quinoline (B57606) ring and determine the preferred orientations of the methyl groups. Conformational analysis would be performed to identify different stable isomers (conformers) and the energy barriers between them, although significant conformational flexibility is not expected for the rigid quinoline core.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the distribution of these orbitals would likely be spread across the quinoline ring system.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data is available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and halogen atoms due to their high electronegativity.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include chemical potential, hardness, softness, and the electrophilicity index. Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This analysis would pinpoint which specific atoms in the this compound structure are most likely to participate in chemical reactions.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data is available for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer insights into its dynamic behavior at a given temperature and pressure.

Conformational Flexibility and Dynamic Behavior

For a relatively rigid molecule like this compound, MD simulations would be used to study the vibrations of the quinoline ring and the rotations of the methyl groups. These simulations can provide information about the molecule's flexibility and how it might change its shape in different solvent environments or upon interaction with other molecules. However, no such simulation data is currently available for this compound.

Solvent Effects on Molecular Structure and Reactivity

The surrounding medium can significantly influence the behavior of a molecule. Computational models, particularly those employing Density Functional Theory (DFT), can simulate these environmental effects to predict how the structure and reactivity of this compound change in different solvents. researchgate.netresearchgate.net

Theoretical studies on related heterocyclic compounds show that solvent polarity can induce subtle but meaningful changes in molecular geometry. researchgate.net For this compound, parameters such as bond lengths and angles are expected to be slightly perturbed. For instance, polar solvents might cause minor elongation of polar bonds due to dipole-dipole interactions.

More significant are the solvent-induced changes in the electronic properties and chemical reactivity of the molecule. researchgate.netresearchgate.net The reactivity of a molecule can be understood by examining its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Solvation models, such as the Polarizable Continuum Model (PCM), are used in DFT calculations to simulate the solvent environment. researchgate.net It is anticipated that as solvent polarity increases, the HOMO-LUMO energy gap of this compound would widen, suggesting increased stability and reduced reactivity in polar media. dntb.gov.ua This is because polar solvents can stabilize the charge distribution of the molecule, making electronic excitations more difficult. researchgate.net Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution, would also be altered, highlighting how different solvents modulate the electrophilic and nucleophilic sites on the molecule. dntb.gov.ua

Table 1: Conceptual Data on Predicted Solvent Effects on the HOMO-LUMO Energy Gap of this compound

| Solvent | Dielectric Constant (ε) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Energy Gap (ΔE) (eV) |

| Gas Phase | 1 | -6.5 | -2.1 | 4.4 |

| Chloroform | 4.81 | -6.6 | -2.0 | 4.6 |

| Ethanol | 24.55 | -6.7 | -1.9 | 4.8 |

| Water | 80.1 | -6.8 | -1.8 | 5.0 |

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is crucial for their characterization.

UV-Vis Absorption: The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis absorption spectrum, predicting the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bohrium.com For quinoline derivatives, the primary absorptions in the UV-Vis region typically arise from π → π* transitions within the aromatic system. researchgate.net TD-DFT calculations can also model how these transitions are affected by different solvent environments, often showing a shift in λmax (solvatochromism). bohrium.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, from which chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F can be derived. nih.govresearchgate.net

For this compound, predicting the ¹⁹F chemical shift is of particular interest due to the sensitivity of the fluorine nucleus to its electronic environment. rsc.org Computational studies have shown that specific functionals, such as B3LYP or ωB97XD, combined with appropriate basis sets (e.g., 6-31+G(d,p) or larger), provide reliable predictions. nih.govresearchgate.net To improve accuracy, calculated shielding constants are often linearly scaled against experimental data for a set of known compounds. nih.gov Such calculations can help assign specific signals in an experimental spectrum to the correct nuclei within the molecule.

Table 2: Conceptual Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Computational Method | Predicted Value | Notes |

| UV-Vis λmax | TD-DFT (in Ethanol) | ~320 nm | Corresponds to a π → π* transition |

| ¹H NMR (Methyl at C2) | DFT-GIAO | δ 2.5 - 2.7 ppm | Chemical shift relative to TMS |

| ¹³C NMR (C4-Cl) | DFT-GIAO | δ 145 - 150 ppm | Chemical shift relative to TMS |

| ¹⁹F NMR (C6-F) | DFT-GIAO | δ -110 to -115 ppm | Chemical shift relative to CFCl₃ |

Structure-Based Computational Design and Virtual Screening Methodologies

Computational techniques are central to modern drug discovery, enabling the rational design and screening of potential therapeutic agents. This compound, as a member of the quinoline class, can be evaluated using these methods to explore its potential as a scaffold for drug development.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This technique is used to predict the binding affinity and interaction patterns of a potential drug candidate with its biological target.

For a molecule like this compound, docking studies could be performed against various preclinical targets. Given the known activities of related fluoroquinolones, a relevant target could be bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.govresearchgate.net In the context of anticancer research, protein kinases such as Epidermal Growth Factor Receptor (EGFR) or Phosphatidylinositol 3-kinase (PI3Kα) are common targets for quinoline-based inhibitors. nih.govmdpi.com

The process involves obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The ligand's 3D structure is optimized for energy, and then a docking algorithm places it into the active site of the protein in various conformations. Each conformation is scored based on a function that estimates binding affinity (e.g., in kcal/mol). The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov

When the 3D structure of a biological target is unknown, ligand-based methods can be used. researchgate.net Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.gov

A pharmacophore model for the chemical class of this compound could be developed by analyzing a set of structurally related compounds with known biological activity against a particular target. The model would define key features such as hydrogen bond acceptors (e.g., the quinoline nitrogen), hydrogen bond donors, hydrophobic regions (e.g., the aromatic rings and methyl groups), and aromatic rings. nih.govpusan.ac.kr This 3D electronic and steric map can then be used as a query to screen large virtual databases of compounds, identifying novel molecules that fit the model and are therefore likely to be active. researchgate.net

In the early stages of drug design, it is crucial to assess not only a compound's activity but also its potential pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and persistence of a drug in the body. In silico ADME prediction uses computational models to estimate these properties from a molecule's structure, helping to identify candidates with favorable drug-like characteristics before synthesis. researchgate.netresearchgate.net

For this compound, various ADME parameters can be conceptually predicted. These include:

Lipophilicity (logP): Affects solubility and membrane permeability.

Aqueous Solubility (logS): Important for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can enter the central nervous system.

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. ijpsjournal.com

These predictions are typically generated using web-based platforms that employ quantitative structure-property relationship (QSPR) models. ijpsjournal.comnih.gov The goal is to conceptually design derivatives of the core scaffold that optimize both biological activity and ADME properties.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Fluoro 2,3 Dimethylquinoline

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline nucleus of 4-Chloro-6-fluoro-2,3-dimethylquinoline is susceptible to both nucleophilic and electrophilic substitution reactions, with the positions of attack being governed by the electronic effects of the substituents.

Reactivity at Chlorine and Fluorine Positions

The pyridine (B92270) ring of the quinoline system is inherently electron-deficient, a characteristic that is further amplified by the inductive effect of the halogen substituents. This electronic arrangement makes the 4-position, occupied by the chlorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is activated towards displacement by a variety of nucleophiles.

In contrast, the fluorine atom at the 6-position on the carbocyclic ring is less prone to nucleophilic attack. Generally, in nucleophilic aromatic substitution reactions, the rate of displacement of halogens follows the order F > Cl > Br > I when the reaction proceeds via a Meisenheimer complex, as the highly electronegative fluorine atom stabilizes the intermediate carbanion. However, in the context of the quinoline ring system, the activation of the 4-position by the ring nitrogen is the dominant factor, making the 4-chloro group significantly more reactive than the 6-fluoro group.

Electrophilic substitution on the quinoline ring generally occurs on the electron-rich carbocyclic ring rather than the electron-deficient pyridine ring. The presence of the activating methyl groups and the deactivating but ortho-, para-directing fluorine atom will influence the position of further electrophilic attack, which is most likely to occur at the 5 and 8-positions.

| Position | Substituent | Predicted Reactivity towards Nucleophiles | Governing Factors |

|---|---|---|---|

| 4 | Chlorine | High | Activation by the ring nitrogen; good leaving group ability. |

| 6 | Fluorine | Low | Less activated position compared to C4; stronger C-F bond. |

Reactivity at Methyl Group Positions

The methyl groups at the 2- and 3-positions of the quinoline ring are also sites of chemical reactivity. The methyl group at the 2-position (quinaldine-like) is particularly activated by the adjacent ring nitrogen. This activation facilitates condensation reactions with various electrophiles, such as aldehydes and ketones, in the presence of a base. The protons of the 2-methyl group are sufficiently acidic to be removed, generating a nucleophilic carbanion that can then participate in a range of carbon-carbon bond-forming reactions.

Both methyl groups are susceptible to oxidation under appropriate conditions. Strong oxidizing agents can convert the methyl groups to carboxylic acids. Milder or more selective oxidation methods can yield the corresponding aldehydes or alcohols.

Functional Group Interconversions and Modifications

The functional groups present on the this compound scaffold can be interconverted or modified to introduce further chemical diversity.

Reduction and Oxidation Reactions

The quinoline ring system can undergo reduction, typically under catalytic hydrogenation conditions. This process usually leads to the saturation of the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The specific conditions of the reduction (catalyst, pressure, temperature, and solvent) will determine the extent of hydrogenation.

As mentioned previously, the methyl groups can be oxidized to aldehydes or carboxylic acids. For instance, selenium dioxide is a common reagent for the oxidation of methyl groups on heterocyclic rings to the corresponding aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) would likely lead to the formation of the dicarboxylic acid.

Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The presence of the chlorine atom at the 4-position provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The 4-chloro group can be readily replaced by aryl or vinyl groups through a Suzuki coupling reaction with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base) allows for the introduction of an alkynyl moiety at the 4-position.

Heck Coupling: The Heck reaction enables the coupling of the 4-chloroquinoline (B167314) with alkenes to form a new carbon-carbon bond at the 4-position, leading to the formation of substituted styrylquinolines or related structures.

These coupling reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of the quinoline core.

| Reaction | Reactant | Product | Catalyst System |

|---|---|---|---|

| Suzuki | Arylboronic acid | 4-Aryl-6-fluoro-2,3-dimethylquinoline | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal alkyne | 4-Alkynyl-6-fluoro-2,3-dimethylquinoline | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene | 4-Alkenyl-6-fluoro-2,3-dimethylquinoline | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Synthesis of Novel Analogs and Derivatives of this compound

This compound is a versatile intermediate for the synthesis of a wide array of novel analogs and derivatives with potential applications in medicinal chemistry and materials science. The reactivity profile discussed in the previous sections outlines a clear roadmap for its derivatization.

For example, a study on the synthesis of novel fluorinated quinoline analogs for antifungal applications started from 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670). nih.gov This precursor was then subjected to esterification with various substituted benzoic acids to generate a library of compounds. A similar strategy could be employed starting from this compound. First, hydrolysis of the 4-chloro group would yield the corresponding 4-hydroxyquinoline. This intermediate could then be derivatized in a similar fashion.

Alternatively, the diverse reactivity of the 4-chloro position can be directly exploited. Nucleophilic substitution with various amines, thiols, or alcohols would lead to a range of 4-substituted quinolines. Furthermore, the palladium-catalyzed cross-coupling reactions described in section 5.2.2 can be used to introduce a vast array of substituents at the 4-position, leading to the synthesis of novel biaryl, alkynyl, and alkenyl quinoline derivatives. The reactivity of the methyl groups can also be harnessed to build more complex structures through condensation and oxidation followed by further functionalization.

Design Principles for Structural Variation

The design of structural variations of this compound is guided by established principles in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). The core quinoline scaffold offers several positions for modification, with the chloro, fluoro, and methyl groups serving as key handles for derivatization.

A primary strategy involves the substitution of the chlorine atom at the C4 position. The carbon-chlorine bond in this position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, leading to the synthesis of novel derivatives with potentially altered biological targets or improved binding affinities. For instance, the displacement of the chlorine with various amines can introduce new hydrogen bond donors and acceptors, which can be crucial for interaction with biological macromolecules.

The fluorine atom at the C6 position also plays a significant role in the design of new analogs. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can influence the molecule's electronic properties, metabolic stability, and lipophilicity. While direct substitution of the fluorine is less common due to the strength of the C-F bond, its electronic influence on the quinoline ring can be modulated by introducing other substituents on the aromatic system.

The methyl groups at the C2 and C3 positions, while generally less reactive, can be modified to explore steric effects on biological activity. For example, replacement with larger alkyl groups or functionalized side chains can probe the size and nature of the binding pocket of a target protein.

Furthermore, the quinoline nitrogen atom can be quaternized to form pyridinium (B92312) salts, a modification that can increase solubility and introduce a positive charge, potentially altering the compound's interaction with cellular membranes or targets.

Structure-activity relationship studies on related quinoline compounds have shown that the nature and position of substituents on the quinoline ring can dramatically affect biological activity. For example, in a series of 6-chloro-2-arylvinylquinolines, the substitution of a fluorine atom with a chlorine atom led to an enhancement of antiplasmodial activity. nih.gov Similarly, the position of a fluoro group on an attached phenyl ring was found to be critical for activity, with the para position being favorable. nih.gov These findings underscore the importance of systematic variation of substituents to optimize biological effect.

Libraries of Related Quinoline Compounds

The synthesis of libraries of related quinoline compounds is a common strategy to systematically explore the chemical space around a lead compound like this compound and to identify derivatives with improved properties. These libraries are typically generated through combinatorial or parallel synthesis approaches, where a common scaffold is reacted with a diverse set of building blocks.

One example of a library of related compounds involves the synthesis of a series of new fluorinated quinoline analogs using a similar quinoline core. nih.gov In this study, a 2,3-dimethylquinolin-4-ol (B81948) intermediate was esterified with various substituted benzoic acids to generate a library of compounds. nih.gov This approach allows for the rapid generation of a multitude of derivatives with varying electronic and steric properties conferred by the different substituents on the benzoic acid moiety. The biological screening of such libraries can then provide valuable structure-activity relationship data. For instance, the antifungal activity of these quinoline derivatives was tested, and several compounds exhibited significant activity against various phytopathogenic fungi. nih.gov

Another approach to generating libraries of quinoline derivatives involves the modification of the substituents at different positions of the quinoline ring. For example, a library of 6-chloro-2-arylvinylquinolines was synthesized to investigate their antimalarial efficacy. nih.gov This library was constructed by varying the substituents on the arylvinyl group at the C2 position and by modifying the substituent at the C4 position. nih.gov The screening of this library revealed that compounds with specific fluoro and trifluoromethyl groups on the benzene (B151609) ring showed potent activity. nih.gov

The generation of such libraries is crucial for the drug discovery process as it allows for the exploration of a wide range of structural modifications in a systematic manner. The data obtained from screening these libraries can then be used to build predictive models and to guide the design of next-generation compounds with further optimized properties.

Interactive Data Table: Examples of Related Quinoline Derivatives and Their Activities

| Compound ID | Core Structure | R Group | Biological Activity | Reference |

| 2b | 8-fluoro-2,3-dimethylquinolin-4-yl | 4-(tert-butyl)benzoate | >80% activity against S. sclerotiorum | nih.gov |

| 2e | 8-fluoro-2,3-dimethylquinolin-4-yl | 4-fluorobenzoate | >80% activity against S. sclerotiorum | nih.gov |

| 2g | 8-fluoro-2,3-dimethylquinolin-4-yl | 4-methoxybenzoate | 80.8% activity against R. solani | nih.gov |

| 29 | 6-chloro-2-(styryl)quinoline | 4-fluorostyryl | EC50 = 4.8 ± 2.0 nM against Dd2 strain of P. falciparum | nih.gov |

| 31 | 6-chloro-2-(styryl)quinoline | 3-fluorostyryl | EC50 = 5.9 ± 1.4 nM against Dd2 strain of P. falciparum | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological activities, enzymatic inhibition, cellular pathway modulation, or detailed structure-activity relationship (SAR) studies for the chemical compound This compound .

Research and publications on quinoline derivatives are extensive, often focusing on their potential as antifungal or anticancer agents. Studies on structurally similar compounds have been identified, but per the request's strict instructions to focus solely on "this compound," an article adhering to the provided outline cannot be generated. The necessary data for the following mandated sections is not present in the available literature:

Exploration of Biological Activities and Mechanisms in Vitro & Pre Clinical Academic Focus

Structure-Activity Relationship (SAR) Studies for Quinoline (B57606) Derivatives

Role of Quinoline Core Modifications

Without specific research data on 4-Chloro-6-fluoro-2,3-dimethylquinoline, any attempt to create the requested article would involve speculation or the inclusion of information on other compounds, which would violate the explicit constraints of the prompt. Therefore, a scientifically accurate and thorough article on this specific compound cannot be produced at this time.

No Publicly Available Data on the Biological Activities of this compound

Following a comprehensive and targeted search for scientific literature and data, it has been determined that there is no publicly available information regarding the biological activities of the chemical compound this compound. The investigation was aimed at gathering specific details for an article focusing on the compound's mechanistic actions at a molecular and cellular level, including its interactions with biomolecules, its effect on biological pathways, and its evaluation in cell culture models.

Despite extensive searches across multiple scientific databases and research repositories, no studies were identified that specifically investigate the in vitro or pre-clinical biological effects of this compound. The search queries, designed to uncover any mention of the compound in the context of biological evaluation, yielded no relevant results.

Consequently, it is not possible to provide an article that adheres to the requested outline, as the foundational research data required for the sections on "Mechanistic Investigations at the Molecular and Cellular Level," "Binding Interactions with Biomolecules," "Modulation of Specific Biological Pathways," and "Cell Culture Models for Biological Evaluation" does not appear to exist in the public domain.

While research on the broader class of quinoline derivatives is extensive and points to a wide range of biological activities, the strict focus on the specific compound "this compound" cannot be fulfilled without direct scientific evidence pertaining to it.

Therefore, the generation of a scientifically accurate and informative article on the biological activities and mechanisms of this compound is not feasible at this time due to the absence of primary research data.

Applications in Chemical Synthesis and Materials Science Research

Utilization as Building Blocks in Complex Organic Synthesis

The quinoline (B57606) nucleus is a prominent feature in a vast array of biologically active compounds and functional materials. As a substituted quinoline, 4-Chloro-6-fluoro-2,3-dimethylquinoline serves as a versatile building block, offering multiple reaction sites for constructing more elaborate molecular architectures.

Precursors for Polycyclic Aromatic Nitrogen Heterocycles

The presence of a reactive chlorine atom at the C4 position and the potential for functionalization of the methyl groups make this compound a suitable precursor for the synthesis of polycyclic aromatic nitrogen heterocycles. These extended π-systems are of significant interest due to their unique electronic and photophysical properties, with applications in fields such as organic electronics and sensor technology.

Nucleophilic substitution reactions at the C4 position can be employed to introduce various aryl or heteroaryl groups, thereby extending the aromatic system. Furthermore, condensation reactions involving the methyl groups can lead to the formation of annulated ring systems, creating a diverse range of polycyclic structures. The fluorine atom at the C6 position can modulate the electronic properties of the resulting polycyclic systems, influencing their emission and absorption characteristics.

Chiral Ligands in Asymmetric Catalysis

Quinoline-based chiral ligands have proven to be highly effective in a multitude of asymmetric catalytic transformations. researchgate.netnih.govrsc.org The rigid quinoline backbone provides a well-defined stereochemical environment, which is crucial for achieving high levels of enantioselectivity. This compound can be envisioned as a scaffold for the development of novel chiral ligands.

The synthetic versatility of the chloro and methyl substituents allows for the introduction of chiral auxiliaries or coordinating groups. For instance, the chlorine atom can be displaced by chiral amines or alcohols, while the methyl groups can be functionalized to introduce phosphine (B1218219) or other coordinating moieties. The resulting chiral quinoline-based ligands could find applications in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions. researchgate.net The electronic influence of the fluorine atom can also play a role in fine-tuning the catalytic activity and selectivity of the corresponding metal complexes.

Potential in Functional Materials Research (e.g., Optoelectronic Materials)

The unique combination of a π-conjugated quinoline core with electron-withdrawing fluoro and chloro substituents, along with electron-donating methyl groups, suggests that this compound and its derivatives could possess interesting photophysical and electronic properties suitable for functional materials. nih.gov

Exploration of Optical Properties (e.g., Non-linear Optics)

Derivatives of this compound are potential candidates for investigation in the field of non-linear optics. The inherent asymmetry in the electronic distribution of the molecule, arising from the substitution pattern, could lead to significant second-order non-linear optical responses. By strategically modifying the substituents, for example, by introducing strong electron-donating and electron-accepting groups at different positions of the quinoline ring, it may be possible to enhance these non-linear optical properties.

Photophysical Investigations

The photophysical properties of this compound and its derivatives warrant detailed investigation. The fluorescence and phosphorescence characteristics are expected to be influenced by the nature and position of the substituents on the quinoline ring. The fluorine atom, in particular, can affect the excited-state dynamics and intersystem crossing rates, potentially leading to materials with tunable emission properties. Such compounds could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉ClFN |

| Molecular Weight | 209.65 g/mol |

| Appearance | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry | [M+H]⁺ peak observed at m/z 210.0480 |

Future Research Directions and Unexplored Avenues for 4 Chloro 6 Fluoro 2,3 Dimethylquinoline

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Key areas of focus include:

One-Pot Reactions: Methodologies that combine multiple reaction steps into a single procedure, such as the one-pot, two-step synthesis developed for a chloro-fluoro-chromeno-quinoline derivative, can significantly reduce waste, time, and resource consumption. nih.gov

Catalyst Innovation: Exploring new catalytic systems, including earth-abundant metals or organocatalysts, can lead to milder reaction conditions and higher selectivity, minimizing the formation of unwanted byproducts.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Strategies like A³-coupling (aldehyde-amine-alkyne) reactions, which have been used to create 2,4-disubstituted quinolines, exemplify high atom economy. researchgate.net

Alternative Solvents and Energy Sources: Investigating the use of greener solvents (e.g., water, ionic liquids) and alternative energy sources (e.g., microwave irradiation, mechanochemistry) can drastically reduce the environmental footprint of the synthesis. For instance, the use of polyphosphoric acid as both a solvent and an acidic catalyst has been shown to be effective in the one-step synthesis of certain quinoline (B57606) rings. nih.gov

A comparative table of potential synthetic strategies is presented below.

| Strategy | Key Advantages | Relevance to Sustainability |

| One-Pot Synthesis | Reduced workup steps, less solvent waste, time-efficient. | High |

| Novel Catalysis | Milder conditions, higher selectivity, potential for catalyst recycling. | High |

| High Atom Economy Reactions | Maximizes reactant incorporation, minimizes waste. | Very High |

| Green Solvents/Energy | Reduced environmental impact, improved safety profile. | Very High |

Advanced Computational Modeling for Predictive Research

Computational modeling offers a powerful toolkit to accelerate the discovery and optimization of derivatives of 4-Chloro-6-fluoro-2,3-dimethylquinoline. By predicting molecular properties and interactions in silico, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. mdpi.commdpi.com

Machine learning (ML) and deep learning (DL) have revolutionized computer-aided drug design. nih.gov These approaches can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. For this compound, ML models could be developed to:

Predict Biological Activity: Train models on existing quinoline derivative data to predict the potential anticancer, antimicrobial, or anti-inflammatory activity of novel analogues. mdpi.comresearchgate.net

Optimize Physicochemical Properties: Use quantitative structure-activity relationship (QSAR) models to guide the design of derivatives with improved solubility, stability, and pharmacokinetic profiles. mdpi.comnih.gov

De Novo Design: Employ generative models, such as objective-reinforced generative adversarial networks (ORGANs), to design entirely new molecules based on the this compound scaffold that are tailored to interact with a specific biological target. researchgate.net

Biological systems are inherently complex, with processes occurring across a vast range of spatial and temporal scales. Multi-scale modeling aims to bridge these scales, from the quantum level of electron interactions to the macroscopic level of organ systems. nih.gov Applying this approach to this compound research would involve:

Molecular Dynamics (MD) Simulations: Simulating the dynamic interaction between the compound and its biological target (e.g., an enzyme active site) to understand binding kinetics and conformational changes.

Systems Biology Models: Integrating data from molecular simulations into larger-scale models of cellular pathways to predict the compound's effect on the entire system. This can help anticipate off-target effects and understand the broader mechanism of action.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Using whole-body models to predict how the compound will be absorbed, distributed, metabolized, and excreted, allowing for the optimization of its therapeutic profile before preclinical testing.

Broadening the Scope of Biological Target Exploration (Pre-clinical)

While the quinoline core is known for a wide spectrum of biological activities, the specific potential of this compound remains largely untapped. Future preclinical research should systematically screen this compound and its derivatives against a diverse array of biological targets. Based on activities reported for analogous structures, promising avenues for exploration include:

Anticancer Activity: Quinolines have shown efficacy as inhibitors of various kinases, such as c-MET, and as agents that disrupt tubulin polymerization. mdpi.comturkjps.org Preclinical studies could assess the cytotoxicity of this compound against a panel of cancer cell lines.

Antimicrobial Properties: The quinoline scaffold is present in well-known antimalarial drugs like chloroquine (B1663885) and has demonstrated both antibacterial and antifungal properties. nih.govmdpi.comresearchgate.net Screening against pathogens such as Plasmodium falciparum, methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic fungi is a logical next step.

Neurodegenerative Diseases: Certain quinoline derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, targeting enzymes like acetylcholinesterase and possessing anti-inflammatory properties. researchgate.net

Anti-inflammatory Effects: The quinoline framework has been identified as a template for designing inhibitors of key inflammatory mediators like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). researchgate.net

| Potential Therapeutic Area | Specific Biological Targets | Rationale based on Analogues |

| Oncology | Receptor Tyrosine Kinases (e.g., c-MET), Tubulin | Known anticancer activity of quinoline derivatives. mdpi.comturkjps.org |

| Infectious Diseases | Dihydrofolate Reductase (DHFR), Fungal enzymes | Broad-spectrum antimicrobial action of the quinoline scaffold. nih.govmdpi.com |

| Neurology | Acetylcholinesterase (AChE), BuChE | Potential for multi-target action in Alzheimer's disease. researchgate.net |

| Inflammation | Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4) | Known anti-inflammatory properties of quinoline compounds. researchgate.net |

Exploration of New Material Science Applications

The application of quinoline derivatives is not limited to pharmacology. Their rigid, aromatic structure and inherent electronic properties make them attractive candidates for use in material science. The specific combination of chloro, fluoro, and methyl substituents in this compound could impart unique photophysical properties. This is a significantly unexplored avenue. Future research could investigate its potential as:

Organic Electronics: Components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where electron-withdrawing and donating groups can be used to tune electronic energy levels.

Chemical Sensors: A fluorescent sensor, where the quinoline core acts as a fluorophore whose emission properties change upon binding to specific analytes (e.g., metal ions, nitroaromatic compounds).

Corrosion Inhibitors: The nitrogen atom and π-electron system of the quinoline ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Synergistic Research with Other Chemical Scaffolds

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool for developing agents with improved efficacy or novel mechanisms of action. Future research should explore the synthesis of hybrid compounds that incorporate the this compound scaffold. This approach could lead to:

Dual-Target Inhibitors: For complex diseases like cancer, combining the quinoline moiety with another scaffold known to inhibit a different oncogenic pathway could result in synergistic effects and overcome drug resistance.

Enhanced Bioavailability: Fusing the quinoline core with moieties that improve solubility or membrane permeability.

Novel Mechanisms of Action: Creating "clubbed" molecules, such as pyrimidine-quinoline hybrids, that may exhibit biological activities distinct from either of the parent scaffolds. researchgate.net For example, research on quinolinesulfonamide-triazole hybrids has been pursued for anticancer activity. mdpi.com

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical, biological, and material properties of this compound, paving the way for its potential application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-6-fluoro-2,3-dimethylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Gould-Jacobs cyclization or Pfitzinger reactions, with halogenation steps introduced for chloro and fluoro substituents. For example, and describe the use of DMF or THF as solvents, KOtBu as a base, and reflux conditions (~343 K) to achieve cyclization. Optimization involves adjusting solvent polarity (e.g., THF for better steric control) and reaction time (monitored via TLC). Byproducts like unsubstituted quinoline derivatives can arise from incomplete halogenation, requiring purification via recrystallization (e.g., chloroform/acetone mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substituent positions and purity.

- X-ray crystallography : Resolve dihedral angles between quinoline rings (e.g., 4.17° in related structures) and intermolecular interactions (e.g., π–π stacking at 3.7–3.8 Å distances) .

- HPLC-MS : Verify molecular weight (e.g., CHClFN) and detect trace impurities .

Advanced Research Questions

Q. How do the electronic effects of fluorine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine (-I effect) increases electrophilicity at the C-2 and C-4 positions, while chlorine enhances stability against oxidation. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids under inert conditions. highlights bromo/chloro derivatives undergoing coupling at 80–100°C in dioxane/water mixtures. Monitor regioselectivity via NMR to confirm bond formation .

Q. What strategies are effective for resolving contradictions in biological activity data for halogenated quinolines?

- Methodological Answer : Contradictions in antimicrobial assays (e.g., MIC values) may arise from:

- Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with standardized CLSI protocols .

- Solubility issues : Use DMSO as a co-solvent (≤1% v/v) to avoid false negatives.

- Control experiments : Include ciprofloxacin as a positive control and assess cytotoxicity (e.g., MTT assay on HEK-293 cells) to differentiate specific vs. general toxicity .

Q. How can computational modeling predict the binding affinity of this compound to bacterial DNA gyrase?

- Methodological Answer :

Docking studies : Use AutoDock Vina with the DNA gyrase structure (PDB: 1KZN). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*).

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å).

Free energy calculations : Apply MM-PBSA to estimate ΔG. Correlate with experimental IC values from gyrase inhibition assays .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in quinoline derivatives?

- Methodological Answer :

- Multivariate regression : Use descriptors like Hammett σ (for substituent effects) and LogP (lipophilicity) to model bioactivity.

- PCA : Reduce dimensionality of spectral or crystallographic data (e.g., bond lengths, angles) to identify key structural drivers.

- Cross-validation : Apply k-fold validation (k=5) to avoid overfitting in QSAR models .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

- Methodological Answer :

- Solvent screening : Test chloroform/acetone (9:1) or ethanol/water gradients for slow evaporation.

- Temperature control : Use a thermostatted bath (±0.1°C) to minimize defects.

- Seeding : Introduce microcrystals via a cat whisker to induce nucleation. achieved 0.029 Å resolution using solvent evaporation from acetone .

Safety & Compliance

Q. What are the critical safety protocols for handling halogenated quinolines in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.